Ethyl 2-cyano-2-(2-nitrophenyl)acetate

説明

BenchChem offers high-quality Ethyl 2-cyano-2-(2-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-2-(2-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGQARWTQZEZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372919 | |

| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65548-02-9 | |

| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of Ethyl 2-cyano-2-(2-nitrophenyl)acetate: A Technical Guide

Introduction

Ethyl 2-cyano-2-(2-nitrophenyl)acetate is a valuable intermediate in organic synthesis.[1][2] Its molecular structure, comprising an ethyl ester, a nitrile group, and a nitrophenyl ring, offers multiple reaction sites for the construction of more complex molecules.[3] A thorough understanding of its spectroscopic properties is paramount for researchers in synthetic chemistry and drug development to ensure purity, confirm structural integrity, and monitor reaction progress. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Molecular Structure and Properties

-

Chemical Name: Ethyl 2-cyano-2-(2-nitrophenyl)acetate[7]

-

CAS Number: 65548-02-9[8]

-

Molecular Formula: C₁₁H₁₀N₂O₄[7]

-

Molecular Weight: 234.21 g/mol [7]

-

Appearance: Reported as a low melting orange solid or a light brown oil.[2][8]

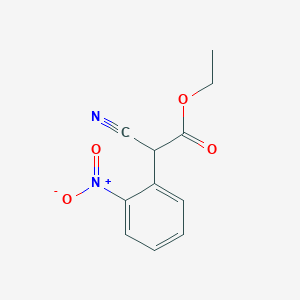

Caption: Molecular structure of Ethyl 2-cyano-2-(2-nitrophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9]

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of Ethyl 2-cyano-2-(2-nitrophenyl)acetate would provide distinct signals for the protons in the ethyl group and the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

Interpretation: The aromatic protons are expected to appear in the downfield region (δ 7.5-8.2 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The splitting pattern will be a complex multiplet due to coupling between the adjacent aromatic protons. The ethyl group protons will present as a characteristic quartet for the methylene (-CH₂-) group coupled to the methyl (-CH₃) group, and a triplet for the methyl group coupled to the methylene group.[10] The methylene protons are shifted downfield due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, as they are in unique chemical environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~148 | C-NO₂ |

| ~135 - 125 | Aromatic Carbons |

| ~115 | C≡N (Nitrile) |

| ~63 | -OCH₂CH₃ |

| ~45 | α-Carbon (CH) |

| ~14 | -OCH₂CH₃ |

Interpretation: The carbonyl carbon of the ester group is expected at the most downfield position (~165 ppm).[11] The carbon attached to the nitro group will also be significantly downfield. The aromatic carbons will appear in the typical range of δ 125-150 ppm.[12] The nitrile carbon will have a characteristic chemical shift around 115 ppm. The carbons of the ethyl group and the alpha-carbon will be found in the upfield region of the spectrum.[9]

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[13]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic |

| ~2250 | C≡N stretch | Nitrile |

| ~1740 | C=O stretch | Ester |

| ~1530 and ~1350 | N-O asymmetric and symmetric stretch | Nitro group |

| ~1200 | C-O stretch | Ester |

Interpretation: The IR spectrum will be characterized by several key absorbances. A sharp peak around 2250 cm⁻¹ is indicative of the nitrile group. A strong absorption around 1740 cm⁻¹ corresponds to the carbonyl stretch of the ester. Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The aromatic and aliphatic C-H stretching vibrations will be observed in their expected regions.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Predicted Molecular Ion (M⁺): m/z = 234.06

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for Ethyl 2-cyano-2-(2-nitrophenyl)acetate.

Interpretation: The molecular ion peak is expected at m/z 234, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 189, or the loss of the nitro group (-NO₂) to yield a fragment at m/z 188. Further fragmentation of the m/z 188 ion could lead to the formation of smaller, stable aromatic fragments.[12]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like Ethyl 2-cyano-2-(2-nitrophenyl)acetate.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive overview of the key structural features of Ethyl 2-cyano-2-(2-nitrophenyl)acetate. While predicted data is a valuable tool, experimental verification is always the gold standard in chemical analysis. The protocols and interpretations provided herein should serve as a valuable resource for researchers working with this and structurally related compounds, aiding in the confirmation of its identity and purity in a laboratory setting.

References

-

Pharmaffiliates. Ethyl Cyano(2-nitrophenyl)acetate. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

PubChem. Ethyl 2-cyano-2-(2-nitrophenyl)acetate. [Link]

-

CP Lab Safety. Ethyl 2-cyano-2-(2-nitrophenyl)acetate, 96% Purity, C11H10N2O4, 1 gram. [Link]

-

PubChem. Ethyl 2-cyano-2-(2-nitrophenyl)acetate. [Link]

-

NMRium. Predict - NMRium demo. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

The Royal Society of Chemistry. Supplementary information for - The Royal Society of Chemistry. [Link]

-

Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

CD ComputaBio. IR Spectrum Prediction Service. [Link]

-

nmrshiftdb2. open nmr database on the web. [Link]

-

Pharmaffiliates. CAS No : 65548-02-9 | Product Name : Ethyl Cyano(2-nitrophenyl)acetate. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

YouTube. NMR spectrum of ethyl acetate. [Link]

-

The Royal Society of Chemistry. Supplementary information for - The Royal Society of Chemistry. [Link]

-

University of Cambridge. tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PROSPRE. 1 H NMR Predictor. [Link]

-

MolView. MolView. [Link]

-

ResearchGate. Quantitative Insights into the Crystal Structures of Nitro Derivatives of Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Inputs from X-Ray Diffraction, DFT Calculations and Hirshfeld Surface Analysis. [Link]

-

ChemRxiv. Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. [Link]

-

Quora. How is the structure of ethyl ethanoate consistent with the NMR spectrum? #AlevelChemistry. [Link]

-

University of Washington. Data Analysis Tools. [Link]

-

ResearchGate. 1 H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate (6). [Link]

Sources

- 1. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Visualizer loader [nmrdb.org]

- 5. app.nmrium.com [app.nmrium.com]

- 6. Infrared spectra prediction [cheminfo.org]

- 7. Ethyl 2-cyano-2-(2-nitrophenyl)acetate | C11H10N2O4 | CID 2752633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

Basic reactivity of Ethyl 2-cyano-2-(2-nitrophenyl)acetate

An In-Depth Technical Guide to the Core Reactivity of Ethyl 2-cyano-2-(2-nitrophenyl)acetate

Abstract

Ethyl 2-cyano-2-(2-nitrophenyl)acetate is a multifunctional reagent whose strategic importance in modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles, cannot be overstated. This guide delves into the fundamental reactivity of this molecule, dissecting the roles of its distinct functional groups—the nitro moiety, the activated α-carbon, the nitrile, and the ethyl ester. We will explore the principal chemical transformations, including nitro group reduction, α-carbon alkylation/condensation, and hydrolysis, with a special focus on how these reactions synergize in powerful one-pot reductive cyclization cascades. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only reaction protocols but also the underlying mechanistic principles and strategic considerations for leveraging this versatile building block in complex molecule synthesis.

Introduction and Molecular Profile

Ethyl 2-cyano-2-(2-nitrophenyl)acetate, with CAS Number 65548-02-9, is a crystalline solid or oil that serves as a linchpin in the synthesis of a diverse array of heterocyclic compounds.[1] Its utility stems from a unique molecular architecture where multiple reactive centers are poised for sequential or concerted chemical transformations.

The molecule's structure features:

-

An aromatic nitro group ortho to the main substituent, which acts as a latent amino group.

-

An α-carbon flanked by three powerful electron-withdrawing groups (nitrophenyl, cyano, and ester carbonyl), rendering its sole proton highly acidic and amenable to deprotonation.

-

A nitrile group and an ethyl ester group , both of which can act as electrophilic sites for intramolecular cyclization following the reduction of the nitro group.

This confluence of functionalities makes it an ideal precursor for constructing fused ring systems central to many pharmacologically active agents.

Table 1: Physicochemical Properties of Ethyl 2-cyano-2-(2-nitrophenyl)acetate

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 65548-02-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [2][3] |

| Molecular Weight | 234.21 g/mol | [1][2][3] |

| Appearance | Low Melting Orange Solid / Light Brown Oil | [1][3] |

| Storage | 2-8°C Refrigerator |[1] |

Core Reactivity and Mechanistic Pathways

The reactivity of Ethyl 2-cyano-2-(2-nitrophenyl)acetate is best understood by examining the chemistry of its individual functional groups and their interplay.

Reactivity of the α-Carbon: A Potent Nucleophile

The most salient feature of the molecule's backbone is the extreme acidity of the α-hydrogen. The combined inductive and resonance effects of the adjacent cyano, ester, and 2-nitrophenyl groups stabilize the resulting carbanion, making deprotonation favorable even with mild bases.

This high acidity is the cornerstone of its participation in classic carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[4] In a typical Knoevenagel reaction, a base abstracts the α-proton to generate a resonance-stabilized carbanion, which then acts as a potent nucleophile, attacking an aldehyde or ketone.[4][5] The subsequent elimination of water drives the reaction to yield a stable α,β-unsaturated product.

Sources

Navigating the Solubility Landscape of Ethyl 2-cyano-2-(2-nitrophenyl)acetate: A Technical Guide for Researchers

Foreword

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of successful formulation, synthesis, and purification strategies. This technical guide provides an in-depth exploration of the solubility characteristics of ethyl 2-cyano-2-(2-nitrophenyl)acetate, a compound of interest in various synthetic applications. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge, predictive tools, and experimental protocols necessary to navigate its solubility profile in a range of common organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a comprehensive resource for your research endeavors.

Unveiling the Molecule: Physicochemical Profile of Ethyl 2-cyano-2-(2-nitrophenyl)acetate

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. Ethyl 2-cyano-2-(2-nitrophenyl)acetate (CAS No: 65548-02-9) is an organic compound with the molecular formula C₁₁H₁₀N₂O₄ and a molecular weight of 234.21 g/mol .[1][2] It is often described as a low melting orange solid or a light brown oil, indicating that its physical state can be variable at or near room temperature.[1][3]

The structure of ethyl 2-cyano-2-(2-nitrophenyl)acetate incorporates several key functional groups that dictate its polarity and potential for intermolecular interactions:

-

Ester Group (-COOEt): This group contributes polarity and can act as a hydrogen bond acceptor.

-

Nitrile Group (-CN): The cyano group is strongly polar and also a hydrogen bond acceptor.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and significantly increases the polarity of the aromatic ring.

-

Phenyl Ring (C₆H₄): The aromatic ring is generally nonpolar but its electronic properties are heavily influenced by the attached nitro group.

The presence of these polar functional groups suggests that ethyl 2-cyano-2-(2-nitrophenyl)acetate will exhibit a degree of polarity, influencing its solubility in various organic solvents.

The Theoretical Bedrock: Principles of Solubility

The adage "like dissolves like" is a fundamental principle in solubility science.[4] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[4] For ethyl 2-cyano-2-(2-nitrophenyl)acetate, its solubility in a given organic solvent will be determined by the balance of energy required to overcome its own intermolecular forces and the energy released upon forming new interactions with the solvent molecules.

The key intermolecular forces at play for this molecule include:

-

Dipole-Dipole Interactions: Due to the presence of the polar ester, nitrile, and nitro groups.

-

London Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron density.

-

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen and nitrogen atoms in its functional groups can act as hydrogen bond acceptors, interacting with protic solvents.

Predicting Solubility: A Qualitative Assessment

In the absence of specific experimental data, we can make informed predictions about the solubility of ethyl 2-cyano-2-(2-nitrophenyl)acetate in various classes of organic solvents based on its structure.

Table 1: Predicted Qualitative Solubility of Ethyl 2-cyano-2-(2-nitrophenyl)acetate in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are polar and can engage in strong dipole-dipole interactions with the polar functional groups of the solute. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the ester, nitrile, and nitro groups, in addition to dipole-dipole interactions. The nonpolar hydrocarbon portion of the alcohols may slightly reduce solubility compared to polar aprotic solvents. |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | These solvents have intermediate polarity and are generally good at dissolving a wide range of organic compounds. Ethyl acetate, sharing an ester functional group, is likely to be a good solvent based on the "like dissolves like" principle.[5] |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute may have favorable π-π stacking interactions with these solvents, but the highly polar functional groups will limit overall solubility. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The significant polarity of the solute makes it unlikely to be readily soluble in these nonpolar solvents, where only weak London dispersion forces would be at play. |

A Deeper Dive: Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[3] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] A substance is likely to dissolve in a solvent if their HSP values are similar.

The Gold Standard: Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but experimental determination remains the definitive method for quantifying solubility. The following section outlines a robust, self-validating protocol for determining the solubility of ethyl 2-cyano-2-(2-nitrophenyl)acetate in organic solvents.

Materials and Equipment

-

Ethyl 2-cyano-2-(2-nitrophenyl)acetate (of known purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Workflow: A Visual Guide

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of ethyl 2-cyano-2-(2-nitrophenyl)acetate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to facilitate initial mixing.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to test for equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of ethyl 2-cyano-2-(2-nitrophenyl)acetate.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the saturated solution, typically expressed in units of mg/mL or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reliability of the results.

-

Practical Considerations and Causality in Experimental Design

-

Purity of the Solute: The presence of impurities can significantly affect the measured solubility. Therefore, it is essential to use a well-characterized and highly pure sample of ethyl 2-cyano-2-(2-nitrophenyl)acetate.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is critical for obtaining reproducible results.

-

Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. The time required to reach equilibrium can vary depending on the solute, solvent, and agitation rate.

-

Solid Phase Analysis: For crystalline solids, it is good practice to analyze the solid phase before and after the experiment (e.g., by microscopy or XRPD) to ensure that no phase transformation or solvate formation has occurred, which would affect the solubility measurement.

-

Solvent Selection: The choice of solvents for testing should be guided by the intended application and should cover a range of polarities to provide a comprehensive solubility profile.

Conclusion

While a comprehensive, publicly available dataset on the solubility of ethyl 2-cyano-2-(2-nitrophenyl)acetate in organic solvents is currently lacking, this guide provides a robust framework for researchers to predict and experimentally determine its solubility profile. By understanding the interplay of the molecule's functional groups and the principles of intermolecular interactions, informed predictions can be made. Furthermore, the detailed experimental protocol outlined herein offers a reliable and self-validating system for generating the precise, quantitative data necessary for advancing research and development in pharmaceuticals and chemical synthesis.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Pharmaffiliates. (n.d.). Ethyl Cyano(2-nitrophenyl)acetate. Retrieved from [Link][1]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link][4]

-

PubChem. (n.d.). Ethyl 2-cyano-2-(2-nitrophenyl)acetate. Retrieved from [Link][2]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][5]

-

NICEATM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Application of Ethyl 2-cyano-2-(2-nitrophenyl)acetate in the Synthesis of Medicinally Relevant Heterocycles

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Ethyl 2-cyano-2-(2-nitrophenyl)acetate, a seemingly unassuming chemical entity, emerges as a highly versatile and strategic starting material for the synthesis of a diverse array of heterocyclic compounds, particularly quinolines and benzodiazepines. Its unique structural features—a reactive cyano-activated methylene group, an ester moiety amenable to modification, and a strategically positioned nitro group poised for reductive cyclization—render it an invaluable tool for the construction of complex molecular architectures with pronounced biological activities. This guide provides an in-depth exploration of the practical applications of Ethyl 2-cyano-2-(2-nitrophenyl)acetate, complete with detailed protocols and an elucidation of the underlying chemical principles, to empower researchers in the fields of drug discovery and development.

Core Attributes of Ethyl 2-cyano-2-(2-nitrophenyl)acetate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [1] |

| Molecular Weight | 234.21 g/mol | [1] |

| Appearance | Low Melting Orange Solid | Pharmaffiliates |

| CAS Number | 65548-02-9 | [1] |

The strategic importance of this molecule lies in the ortho-positioning of the nitro group relative to the cyanoacetate moiety. This arrangement is the linchpin for intramolecular cyclization reactions following the reduction of the nitro group to an amine, a fundamental transformation in the synthesis of various nitrogen-containing heterocycles.

Application in the Synthesis of Quinolines: A Gateway to Diverse Biological Activities

Quinolines represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. Ethyl 2-cyano-2-(2-nitrophenyl)acetate serves as an efficient precursor for the synthesis of 2-aminoquinoline-3-carbonitrile derivatives, which are valuable intermediates for further molecular elaboration.

The Reductive Cyclization Pathway

The cornerstone of this synthetic strategy is the reductive cyclization of the 2-nitrophenyl group. Various reducing agents can be employed, with stannous chloride (SnCl₂) in an acidic medium being a common and effective choice. The reaction proceeds through the in situ formation of the corresponding aniline derivative, which then undergoes a spontaneous intramolecular cyclization.

Caption: Reductive cyclization of Ethyl 2-cyano-2-(2-nitrophenyl)acetate to form a quinoline scaffold.

Protocol 1: Synthesis of Ethyl 2-amino-4-hydroxyquinoline-3-carboxylate

This protocol details a typical reductive cyclization procedure to furnish a highly functionalized quinoline derivative.

Materials:

-

Ethyl 2-cyano-2-(2-nitrophenyl)acetate

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-cyano-2-(2-nitrophenyl)acetate (1 equivalent) in ethanol.

-

To this solution, add a solution of stannous chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid dropwise at room temperature. The addition may be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-aminoquinoline derivative.

Expected Outcome:

This procedure is expected to yield a 2-aminoquinoline derivative. The exact structure of the final product may vary depending on the reaction conditions and any subsequent rearrangements. In some cases, the ester may hydrolyze, or the cyano group may participate in the cyclization, leading to different substitution patterns on the quinoline ring.

Biological Significance of Quinolone-3-carbonitrile Derivatives

Derivatives of quinoline-3-carbonitrile have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These compounds have been reported to possess antibacterial, anticancer, and anti-inflammatory properties. The presence of the cyano and amino groups at positions 3 and 2, respectively, provides handles for further chemical modifications to optimize their pharmacological profiles. For instance, new quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their potential antibacterial behavior, showing promising activity against both Gram-positive and Gram-negative bacterial strains[2].

Application in the Synthesis of Benzodiazepine Precursors

Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The synthesis of benzodiazepine scaffolds often involves the cyclization of ortho-substituted anilines. While a direct one-step synthesis of a benzodiazepine from Ethyl 2-cyano-2-(2-nitrophenyl)acetate is not commonly reported, its reductive transformation to the corresponding 2-aminophenyl derivative provides a key intermediate for subsequent cyclization reactions.

Conceptual Pathway to Benzodiazepine Scaffolds

The reduction of the nitro group in Ethyl 2-cyano-2-(2-nitrophenyl)acetate yields Ethyl 2-amino-2-(2-aminophenyl)acetate. This intermediate possesses two nucleophilic amino groups and an electrophilic ester group, setting the stage for various cyclization strategies to form seven-membered diazepine rings.

Caption: Conceptual pathway from Ethyl 2-cyano-2-(2-nitrophenyl)acetate to a benzodiazepine scaffold.

Protocol 2: Synthesis of Ethyl 2-amino-2-(2-aminophenyl)acetate Intermediate

This protocol describes the selective reduction of the nitro group, a crucial first step towards benzodiazepine synthesis.

Materials:

-

Ethyl 2-cyano-2-(2-nitrophenyl)acetate

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve Ethyl 2-cyano-2-(2-nitrophenyl)acetate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-amino-2-(2-aminophenyl)acetate. This intermediate is often used in the next step without further purification.

Note on Causality: The choice of a catalytic hydrogenation method with Pd/C is deliberate to achieve a clean and selective reduction of the nitro group to an amine without affecting the ester or cyano functionalities. This chemoselectivity is crucial for preserving the necessary functional groups for the subsequent cyclization step.

Concluding Remarks for the Practicing Scientist

Ethyl 2-cyano-2-(2-nitrophenyl)acetate stands as a testament to the power of strategic molecular design in organic synthesis. Its pre-installed functionalities and their specific arrangement provide a direct and efficient entry into medicinally significant heterocyclic systems. The protocols outlined herein are intended to serve as a practical guide for researchers, offering a solid foundation for the exploration of novel quinoline and benzodiazepine derivatives. By understanding the underlying chemical principles and leveraging the versatility of this starting material, scientists can continue to push the boundaries of drug discovery and contribute to the development of new therapeutic agents.

References

-

PubChem. Ethyl 2-cyano-2-(2-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. Ethyl Cyano(2-nitrophenyl)acetate. [Link]

-

Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665. [Link]

-

Mishra, A., & Gupta, S. K. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 29(12), 1535-1540. [Link]

-

Mishra, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & medicinal chemistry letters, 29(12), 1535–1540. [Link][2]

Sources

The Versatile Scaffold: Ethyl 2-cyano-2-(2-nitrophenyl)acetate in the Genesis of Novel Anticancer Agents

Introduction: Unveiling the Potential of a Unique Chemical Entity

In the relentless pursuit of novel and effective cancer therapeutics, medicinal chemists are continually exploring unique molecular scaffolds that can serve as a foundation for the development of potent and selective anticancer agents. Ethyl 2-cyano-2-(2-nitrophenyl)acetate, a seemingly unassuming chemical intermediate, has emerged as a molecule of significant interest. Its strategic placement of a nitro group ortho to a reactive cyanoacetate moiety provides a fertile ground for the synthesis of a diverse array of heterocyclic compounds, particularly quinoline and its derivatives, which are well-established pharmacophores in oncology.[1] This application note will provide an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate and its subsequent elaboration into potential anticancer agents, with a focus on the underlying chemical principles, detailed experimental protocols, and the biological evaluation of the resulting compounds.

Chemical Profile of Ethyl 2-cyano-2-(2-nitrophenyl)acetate

| Property | Value | Source |

| CAS Number | 65548-02-9 | [2] |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [2] |

| Molecular Weight | 234.21 g/mol | [2] |

| Appearance | Low Melting Orange Solid | [2] |

| Storage | 2-8°C Refrigerator | [2] |

| Primary Use | Compound useful in organic synthesis | [2] |

Synthesis of the Keystone: Ethyl 2-cyano-2-(2-nitrophenyl)acetate

The synthesis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate is typically achieved through a Knoevenagel condensation, a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 2-nitrobenzaldehyde. The presence of a basic catalyst facilitates the deprotonation of the α-carbon of ethyl cyanoacetate, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The resulting intermediate then undergoes dehydration to yield the desired product.

Protocol 1: Synthesis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate

Materials:

-

2-Nitrobenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of 2-nitrobenzaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask, add ethyl cyanoacetate (1.1 equivalents).

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford Ethyl 2-cyano-2-(2-nitrophenyl)acetate as a low melting orange solid.

Causality Behind Experimental Choices:

-

Excess Ethyl Cyanoacetate: A slight excess of ethyl cyanoacetate is used to ensure the complete consumption of the limiting reagent, 2-nitrobenzaldehyde.

-

Piperidine as a Catalyst: Piperidine, a secondary amine, is an effective basic catalyst for the Knoevenagel condensation. It facilitates the formation of the reactive enolate from ethyl cyanoacetate.

-

Reflux Conditions: Heating the reaction at reflux in ethanol provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

From Precursor to Potent Anticancer Agents: The Power of Reductive Cyclization

The true synthetic utility of Ethyl 2-cyano-2-(2-nitrophenyl)acetate lies in the strategic positioning of the nitro group. This functionality serves as a masked amino group, which can be unmasked under reductive conditions to trigger an intramolecular cyclization, leading to the formation of quinoline scaffolds. This domino reaction, often referred to as a reductive cyclization, is a powerful strategy for the efficient construction of complex heterocyclic systems from simple starting materials.[3] The resulting 2-amino-4-hydroxyquinoline-3-carbonitrile core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[4][5]

Protocol 2: Synthesis of 2-Amino-4-hydroxyquinoline-3-carbonitrile Derivatives

Materials:

-

Ethyl 2-cyano-2-(2-nitrophenyl)acetate

-

Iron powder (reducing agent)

-

Acetic acid (solvent and catalyst)

-

Ethanol (co-solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, dimethylformamide)

Procedure:

-

In a round-bottom flask, suspend Ethyl 2-cyano-2-(2-nitrophenyl)acetate (1 equivalent) in a mixture of glacial acetic acid and ethanol.

-

Heat the mixture to reflux with vigorous stirring.

-

To the refluxing solution, add iron powder (3-5 equivalents) portion-wise over a period of 30 minutes. The addition of iron powder will cause an exothermic reaction.

-

Continue to reflux the reaction mixture for an additional 2-3 hours after the complete addition of iron powder. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water to yield the desired 2-amino-4-hydroxyquinoline-3-carbonitrile derivative.

Causality Behind Experimental Choices:

-

Iron in Acetic Acid: This combination is a classic and effective reagent for the reduction of aromatic nitro groups to amines. The in situ generated amino group is then perfectly positioned to undergo an intramolecular cyclization with the adjacent cyanoacetate moiety.

-

Portion-wise Addition of Iron: This is a safety measure to control the exothermic nature of the reduction reaction.

-

Recrystallization: This is a simple and effective method for the purification of the solid product, providing high-purity compounds for subsequent biological evaluation.

Caption: Inhibition of cancer cell signaling pathways by quinoline derivatives.

Conclusion and Future Perspectives

Ethyl 2-cyano-2-(2-nitrophenyl)acetate represents a highly valuable and versatile starting material for the synthesis of potential anticancer agents. The straightforward synthesis of this precursor, coupled with its facile conversion to the privileged quinoline scaffold via reductive cyclization, offers a robust platform for the generation of diverse chemical libraries for drug discovery. The promising in vitro anticancer activities of quinoline-3-carbonitrile derivatives, coupled with their ability to modulate critical cancer-related signaling pathways, underscore the potential of this chemical class. Further optimization of the lead compounds through structure-activity relationship (SAR) studies, along with in-depth mechanistic investigations and in vivo efficacy studies, will be crucial in translating these promising laboratory findings into clinically viable anticancer therapeutics.

References

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Center for Biotechnology Information. [Link]

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). PubMed. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. [Link]

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). ACS Publications. [Link]

-

Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. (2007). Organic Chemistry Portal. [Link]

-

Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. (n.d.). ResearchGate. [Link]

-

Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. (2025). OICC Press. [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Preprints.org. [Link]

-

Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline- 3-Carbonitriles. (n.d.). African Journal of Biomedical Research. [Link]

-

Derivatives of 2-amino-4-(phenyl)-4H-pyrano[3.2,-h]quinoline-3-carbonitrile (compound-4a). (n.d.). ResearchGate. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing. [Link]

-

Ethyl Cyanoacetate Reactions. (2024). ResearchGate. [Link]

-

Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (n.d.). RSC Publishing. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central. [Link]

- Process for the manufacture of substituted 2-cyano cinnamic esters. (2010).

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). MDPI. [Link]

-

Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024). MDPI. [Link]

-

Ethyl Cyano(2-nitrophenyl)acetate. (n.d.). Pharmaffiliates. [Link]

-

A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines. (2017). Thieme Connect. [Link]

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing. [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. [Link]

Sources

- 1. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines | MDPI [mdpi.com]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Solvent Effects on the Reaction Outcomes of Ethyl 2-cyano-2-(2-nitrophenyl)acetate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-cyano-2-(2-nitrophenyl)acetate. This molecule is a valuable precursor for the synthesis of 2-aminoquinoline derivatives, a scaffold present in numerous pharmacologically active compounds. The critical step in this transformation—reductive cyclization—is profoundly influenced by the choice of solvent. A suboptimal solvent can lead to low yields, unwanted side products, or stalled reactions.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your experimental outcomes by making informed decisions about your reaction medium.

The Core Reaction: Reductive Cyclization to 2-Aminoquinolines

The primary transformation of Ethyl 2-cyano-2-(2-nitrophenyl)acetate involves the reduction of the aromatic nitro group to an amine. This newly formed amine then acts as an intramolecular nucleophile, attacking the adjacent cyano group to forge the heterocyclic ring of the quinoline system. This process, known as reductive cyclization, is a powerful method for constructing this important chemical scaffold.

The overall transformation can be visualized as follows:

Caption: General workflow for reductive cyclization.

The reduction of a nitro group is not a single step but proceeds through several intermediates, such as nitroso and hydroxylamine species. The solvent plays a critical role in stabilizing these intermediates and providing the necessary protons for the reduction to complete.[1]

Troubleshooting Guide

This section addresses common problems encountered during the reductive cyclization of Ethyl 2-cyano-2-(2-nitrophenyl)acetate, with a focus on solvent-based solutions.

Q1: My reaction suffers from low yield or fails to produce the desired 2-aminoquinoline product. What are the likely solvent-related causes?

A1: This is a frequent issue directly linked to solvent choice, which impacts reactant solubility and the stability of reaction intermediates.

Causality and Solution:

-

Insufficient Polarity or Protons: The reduction of the nitro group requires a source of protons (H+).[1] Polar protic solvents, like ethanol and methanol, are excellent choices because they can both dissolve the substrate and act as a proton source, especially when using reducing agents like zinc or iron in the presence of an acid like acetic acid.[2][3] Aprotic solvents (e.g., THF, Dichloromethane) lack this proton-donating ability and are generally poor choices unless a different proton source is explicitly added.

-

Poor Reactant Solubility: If the starting material or any reagents are not fully dissolved, the reaction will be slow and incomplete. While highly polar solvents are often preferred, ensure your specific substrate is soluble at the reaction temperature.

-

Solvent Reactivity: While protic solvents are beneficial, they can sometimes participate in side reactions. For instance, under harsh basic or acidic conditions, ethanol could potentially lead to transesterification, although this is less common than other issues.

Data-Driven Solvent Selection:

The choice of solvent has a dramatic impact on reaction yield and time. A study on the synthesis of a similar 2-aminoquinoline derivative via reductive cyclization highlights this point clearly.[2]

| Solvent | Dielectric Constant (Polarity) | Solvent Type | Typical Yield (%)[2] |

| Ethanol (EtOH) | 24.5 | Polar Protic | 91% |

| Methanol (MeOH) | 32.7 | Polar Protic | 82% |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 65% |

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 55% |

| Chloroform (CHCl₃) | 4.8 | Nonpolar | 57% |

Data adapted from a representative reductive cyclization of a related acrylate using Zn/AcOH.[2]

Recommendation: Start with Ethanol (EtOH) . It provides an excellent balance of polarity, proton availability, and a convenient reflux temperature that often leads to high yields.[2]

Q2: I'm observing significant side products. How can solvent choice mitigate their formation?

A2: Side product formation is often a result of incomplete reactions or undesired parallel reaction pathways. The solvent environment is key to directing the reaction toward the desired product.

Common Side Reactions & Mitigation:

-

Incomplete Reduction: The reduction of a nitro group can stall at the nitroso or hydroxylamine stage, which can then lead to dimerization products like azoxy or azo compounds.

-

Cause: Insufficient proton availability or a reducing agent that is not potent enough in the chosen solvent.

-

Solvent-Based Solution: Use a polar protic solvent like ethanol or methanol, often with an acid co-solvent like acetic acid, to ensure a ready supply of protons to drive the reduction to the full amine stage.[1][2]

-

-

Hydrolysis: The ester (-COOEt) and cyano (-CN) groups are susceptible to hydrolysis, especially if water is present under acidic or basic conditions.[4][5]

-

Cause: Presence of water in the solvent or reagents.

-

Solvent-Based Solution: Use anhydrous (dry) solvents, especially for sensitive reactions. If the reaction must be run under aqueous conditions (e.g., with some reducing agents), carefully control the pH and temperature to minimize hydrolysis.

-

Caption: Desired vs. undesired reaction pathways.

Q3: My reaction is extremely slow or appears to stall. How can solvent choice accelerate it?

A3: Reaction kinetics are highly dependent on temperature and the solvent's ability to stabilize the transition state.

Causality and Solution:

-

Temperature: The rate of most chemical reactions increases with temperature. The solvent's boiling point sets the maximum achievable temperature at atmospheric pressure.

-

Solution: If a reaction is sluggish in ethanol (b.p. 78 °C), consider switching to a higher-boiling polar protic solvent like n-butanol (b.p. 118 °C), provided the reactants and products are stable at that temperature.[4]

-

-

Transition State Stabilization: Solvents can stabilize the transition state of a reaction, lowering the activation energy and increasing the rate. For the intramolecular cyclization step, a polar solvent that can stabilize the developing charges in the transition state is beneficial.

-

Solution: This reinforces the choice of polar solvents like ethanol. In some cases, highly polar aprotic solvents like DMF or DMSO can significantly accelerate reactions, but their high boiling points can make product isolation difficult, and they may not be suitable for all types of reductions.[4]

-

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the reductive cyclization of ethyl 2-cyano-2-(2-nitrophenyl)acetate? A1: For most common reduction methods, ethanol (EtOH) is the recommended starting point. It offers an excellent combination of reactant solubility, the ability to act as a proton source, a suitable boiling point for heating, and relative ease of removal during product work-up.[2]

Q2: How do polar protic vs. polar aprotic solvents specifically affect the key reaction steps? A2: They influence the two main stages differently:

-

Nitro Reduction: This step is generally favored by polar protic solvents (e.g., water, ethanol, methanol). These solvents can form hydrogen bonds and provide protons, which are essential for the multi-electron, multi-proton reduction of the nitro group.[1][6]

-

Intramolecular Cyclization: This step involves the nucleophilic attack of the newly formed amine on the cyano group. While the reaction can proceed in various polar solvents, polar aprotic solvents (e.g., DMF, acetonitrile) are known to enhance the nucleophilicity of anions. However, since the amine is a neutral nucleophile in this case, the primary benefit of a polar solvent (both protic and aprotic) is stabilizing the charge separation that occurs in the transition state.[7] Given the necessity of a proton source for the reduction, a polar protic solvent typically provides the best overall environment.

Q3: Does my choice of reducing agent affect which solvent I should use? A3: Absolutely. The reducing agent and solvent must be compatible and work in concert.

-

Catalytic Hydrogenation (e.g., H₂, Pd/C): Common solvents include ethanol, methanol, and ethyl acetate. The primary requirements are that the solvent dissolves the substrate and does not poison the catalyst.

-

Dissolving Metal Reductions (e.g., Fe/HCl, Zn/AcOH): These require a protic solvent to act as the proton source. Ethanol, acetic acid, and water (or mixtures thereof) are essential for this type of reaction to proceed.[2]

-

Transfer Hydrogenation (e.g., Formic Acid, Ammonium Formate): The hydrogen donor (like formic acid) can sometimes serve as the solvent or co-solvent. Ethanol is also frequently used as a solvent in these reactions.

Representative Experimental Protocol

The following is a generalized protocol for the reductive cyclization using zinc and acetic acid, based on a common and effective method.[2]

Synthesis of Ethyl 2-aminoquinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-cyano-2-(2-nitrophenyl)acetate (1.0 eq.) in absolute ethanol (EtOH).

-

Reagent Addition: To the stirred solution, add zinc dust (approx. 4.0 eq.) followed by the slow, dropwise addition of glacial acetic acid (AcOH). An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the excess zinc and other inorganic salts. Wash the filter cake with a small amount of ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Ethyl 2-aminoquinoline-3-carboxylate.

References

- Moradhosseini, M., et al. (2025).

- Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. HETEROCYCLES, 92(3), 521-527.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.

- Takeda, K., et al. (2025). Photoinduced Reductive [4 + 2] Cycloaddition of Nitroarenes. Organic Letters.

- BenchChem. (2025).

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- LibreTexts Chemistry. (2019). 6.05.1. Protic vs Aprotic Solvents.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- ResearchGate. (2025). Approaches towards the synthesis of 2-aminoquinolines.

- ResearchGate. (n.d.). Solvent effect on the nitrobenzene reduction.

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.

- PubMed. (n.d.).

- Wikipedia. (n.d.).

- Journal of the American Chemical Society. (2006). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules.

- BenchChem. (2025).

- MDPI. (n.d.).

- MDPI. (2025).

- ResearchGate. (2025). Cyclization of Ethyl [Cyano(4,6-dimethylpyrimidin-2-yl)

- ACS Publications. (2023).

- YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.

- BenchChem. (2025). 2-Aminoquinoline: A Technical Guide for Researchers.

- ResearchGate. (n.d.).

- Frontiers of Agricultural Science and Engineering. (2015). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines.

- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.

- PubMed. (2006). Synthesis of indoles by intermolecular cyclization of unfunctionalized nitroarenes and alkynes, catalyzed by palladium-phenanthroline complexes.

Sources

- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Analysis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate Reaction Mixtures

In the landscape of pharmaceutical synthesis and drug development, the meticulous monitoring of chemical reactions is paramount to ensuring product quality, optimizing yields, and maintaining process safety. Ethyl 2-cyano-2-(2-nitrophenyl)acetate is a key intermediate in the synthesis of various organic compounds.[1][2] Its chemical structure, featuring a nitrile, an ester, and a nitroaromatic group, presents unique analytical challenges.[3][4] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of its reaction mixtures, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The successful analysis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate reaction mixtures hinges on the ability to resolve the starting material from its potential byproducts and the desired product. The presence of multiple functional groups can lead to a complex mixture of compounds with closely related polarities, making chromatographic separation a non-trivial task. Reverse-phase HPLC is a widely adopted and powerful technique for monitoring the progress of reactions involving such intermediates, offering high resolution and sensitivity.[5]

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is critical and depends on the specific composition of the reaction mixture and the analytical objectives. Here, we compare the two primary modes of HPLC: Reversed-Phase and Normal-Phase.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of modern analytical chemistry, particularly for moderately polar to non-polar compounds. The stationary phase is non-polar (hydrophobic), and the mobile phase is polar.

Causality Behind Experimental Choices:

-

Stationary Phase: C18 columns are the most common choice due to their high hydrophobicity, providing good retention for aromatic compounds like Ethyl 2-cyano-2-(2-nitrophenyl)acetate. Phenyl-hexyl columns can offer alternative selectivity through π-π interactions with the aromatic ring of the analyte.[6] For reaction mixtures with a wide range of polarities, a C8 column might provide a better balance of retention and analysis time.[7]

-

Mobile Phase: A mixture of water and an organic modifier like acetonitrile or methanol is typically used. Acetonitrile often provides better peak shape and lower UV cutoff, while methanol can offer different selectivity.[8] The addition of a buffer is crucial if any of the components are ionizable, to ensure reproducible retention times.

-

Detection: The nitroaromatic chromophore in the target molecule allows for sensitive detection using a UV detector, commonly at 254 nm.[7][8][9][10]

Performance Comparison of RP-HPLC Conditions:

| Stationary Phase | Mobile Phase Composition | Advantages | Disadvantages |

| C18 | Acetonitrile/Water (gradient) | Excellent resolution for non-polar byproducts, widely available. | May exhibit strong retention, leading to longer analysis times. |

| C8 | Methanol/Water (isocratic) | Shorter analysis times, good for routine monitoring. | Lower resolution for complex mixtures compared to C18. |

| Phenyl-Hexyl | Acetonitrile/Methanol/Water | Enhanced selectivity for aromatic compounds.[6] | May not be as universally applicable as C18. |

Normal-Phase HPLC (NP-HPLC)

In NP-HPLC, the stationary phase is polar (hydrophilic), and the mobile phase is non-polar. This mode is well-suited for the separation of isomers and very polar or non-polar compounds that are not well-retained in RP-HPLC.

Causality Behind Experimental Choices:

-

Stationary Phase: A silica column is the traditional choice for NP-HPLC. Cyano- and Diol-bonded phases offer alternative selectivity and are less sensitive to water in the mobile phase.[11][12] Cyano phases, in particular, can operate in both normal- and reversed-phase modes and exhibit strong dipole-dipole interactions.[11]

-

Mobile Phase: Typically a mixture of a non-polar solvent like hexane with a more polar modifier such as ethanol or ethyl acetate.[12][13] The composition of the mobile phase is fine-tuned to achieve the desired separation.

-

Detection: UV detection at 254 nm remains an effective method for these compounds in normal-phase separations.

Performance Comparison of NP-HPLC Conditions:

| Stationary Phase | Mobile Phase Composition | Advantages | Disadvantages |

| Silica | Hexane/Ethyl Acetate | Excellent for separating isomers and compounds with minor structural differences. | Sensitive to water content in the mobile phase, which can affect reproducibility. |

| Cyano | Hexane/Isopropanol | Versatile, can be used in both NP and RP modes, less sensitive to water than silica.[11] | May have lower loading capacity compared to silica. |

| Diol | Hexane/Ethanol | Offers unique selectivity based on hydrogen bonding interactions.[12] | Can be less retentive than silica for some compounds. |

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific reaction mixtures.

Protocol 1: RP-HPLC Analysis

Objective: To monitor the consumption of starting material and the formation of the product and major byproducts.

-

Sample Preparation:

-

Carefully withdraw a 100 µL aliquot from the reaction mixture.

-

Quench the reaction by diluting the aliquot into 900 µL of acetonitrile in a 1.5 mL microcentrifuge tube.

-

Vortex the sample for 30 seconds.

-

Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC System and Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 30% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the starting material, product, and any significant byproducts.

-

Calculate the relative peak areas to determine the reaction progress.

-

Protocol 2: NP-HPLC Analysis

Objective: To achieve separation of closely related isomers or byproducts that are not resolved by RP-HPLC.

-

Sample Preparation:

-

Withdraw a 100 µL aliquot from the reaction mixture.

-

Dilute the aliquot into 900 µL of hexane in a 1.5 mL microcentrifuge tube.

-

Vortex the sample for 30 seconds.

-

Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC System and Conditions:

-

Column: Silica, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: 90:10 (v/v) Hexane:Ethyl Acetate.

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

-

Data Analysis:

-

Integrate the peaks of interest.

-

Compare the chromatogram to that obtained from the RP-HPLC method to identify any newly resolved peaks.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC analysis process.

Caption: Workflow for HPLC analysis of reaction mixtures.

Sources

- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ethyl 2-cyano-2-(2-nitrophenyl)acetate | C11H10N2O4 | CID 2752633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. agilent.com [agilent.com]

- 7. epa.gov [epa.gov]

- 8. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. lcms.cz [lcms.cz]

- 12. glsciencesinc.com [glsciencesinc.com]

- 13. ethyl acetate as a normal phase eluent? - Chromatography Forum [chromforum.org]

A Comparative Guide to the Synthesis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate: Traditional vs. Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and robust production of key intermediates is paramount. Ethyl 2-cyano-2-(2-nitrophenyl)acetate, a valuable building block in the synthesis of various heterocyclic compounds and potential therapeutic agents, is a case in point. This guide provides an in-depth comparison of traditional and emerging synthetic methodologies for this compound, offering a critical evaluation of their respective efficiencies, environmental impact, and overall practicality. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to empower researchers in making informed decisions for their synthetic strategies.

The Significance of Ethyl 2-cyano-2-(2-nitrophenyl)acetate

Ethyl 2-cyano-2-(2-nitrophenyl)acetate possesses a unique combination of functional groups—a nitrile, an ester, and a nitro-substituted aromatic ring—making it a versatile precursor for a range of complex molecular architectures. The presence of the ortho-nitro group, in particular, opens avenues for further chemical transformations, such as reduction to an amino group, which can then participate in cyclization reactions to form various nitrogen-containing heterocycles. These structural motifs are prevalent in a wide array of biologically active molecules, underscoring the importance of efficient access to this key intermediate.

Traditional Synthesis: A Two-Step Approach via Knoevenagel Condensation and Michael Addition

The classical approach to synthesizing Ethyl 2-cyano-2-(2-nitrophenyl)acetate typically involves a two-step sequence: a Knoevenagel condensation followed by a Michael addition.

Step 1: Knoevenagel Condensation

The first step is the Knoevenagel condensation of 2-nitrobenzaldehyde with ethyl cyanoacetate.[1] This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] Traditionally, this condensation is catalyzed by a weak base, such as piperidine.[2]

Mechanism of Piperidine-Catalyzed Knoevenagel Condensation:

The reaction is initiated by the deprotonation of the acidic α-carbon of ethyl cyanoacetate by piperidine, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product, ethyl 2-cyano-3-(2-nitrophenyl)acrylate.

Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation (Traditional Method)

-

Reactants: 2-nitrobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), piperidine (0.1 eq).

-

Solvent: Ethanol.

-

Procedure:

-

Dissolve 2-nitrobenzaldehyde and ethyl cyanoacetate in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add piperidine to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, ethyl 2-cyano-3-(2-nitrophenyl)acrylate, often precipitates from the solution and can be isolated by filtration.

-

Further purification can be achieved by recrystallization from ethanol.

-

Step 2: Michael Addition

The second step involves a Michael addition of a cyanide source, such as potassium cyanide, to the electron-deficient double bond of the Knoevenagel condensation product. This 1,4-conjugate addition reaction forms the desired Ethyl 2-cyano-2-(2-nitrophenyl)acetate.

Experimental Protocol: Michael Addition

-

Reactants: Ethyl 2-cyano-3-(2-nitrophenyl)acrylate (1.0 eq), potassium cyanide (1.1 eq).

-

Solvent: Ethanol/Water mixture.

-

Procedure:

-

Dissolve the Knoevenagel product in a mixture of ethanol and water.

-

Add a solution of potassium cyanide dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to neutralize any excess cyanide.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

While this traditional two-step method is well-established, it often suffers from drawbacks such as long reaction times, the use of toxic reagents like potassium cyanide, and potentially moderate overall yields.

Modern Synthetic Approaches: Seeking Efficiency and Sustainability

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and atom-economical methods for the synthesis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate and its analogs. These modern approaches often focus on the Knoevenagel condensation step, aiming to improve yields, reduce reaction times, and utilize greener catalytic systems.

Diisopropylethylammonium Acetate (DIPEAc) Catalyzed Knoevenagel Condensation

A more recent and efficient method for the Knoevenagel condensation utilizes diisopropylethylammonium acetate (DIPEAc) as a catalyst.[1] This method often proceeds under milder conditions and can provide high yields of the desired α,β-unsaturated product.

Experimental Protocol: DIPEAc-Catalyzed Knoevenagel Condensation [1]

-

Reactants: 2-nitrobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), DIPEAc (0.1 mmol).

-

Solvent: Hexane (10 ml).

-

Procedure:

-

To a mixture of 2-nitrobenzaldehyde and ethyl cyanoacetate in hexane, add DIPEAc.

-

Heat the reaction mixture at 65-70 °C for 3-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to 40-45 °C.

-

Separate the layers, and concentrate the product layer under vacuum.

-

The resulting material can be purified by recrystallization.

-

-

Reported Yield: 90% for the synthesis of ethyl 2-cyano-3-(2-nitrophenyl)acrylate.[1]